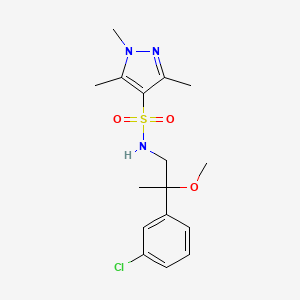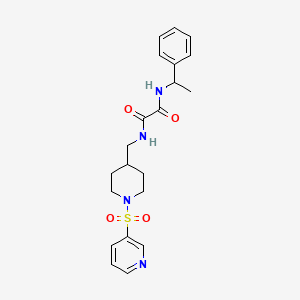![molecular formula C19H17Cl4N3O3 B2963578 N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide CAS No. 321433-39-0](/img/structure/B2963578.png)
N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide is a useful research compound. Its molecular formula is C19H17Cl4N3O3 and its molecular weight is 477.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Activity
Schiff base compounds and their metal complexes exhibit significant catalytic activity. For instance, manganese(III) complexes incorporating Schiff base ligands have been demonstrated to act as peroxidase mimics, catalyzing the H2O2-mediated reaction with water-soluble traps, showcasing their potential in bio-catalysis and industrial oxidation processes (Bermejo et al., 2017). Similarly, catalytic systems based on palladium complexes with Schiff base ligands have been highlighted for their role in the methoxycarbonylation of ethene, pointing towards applications in chemical synthesis and the production of industrial chemicals (Clegg et al., 1999).
Molecular Synthesis and Structure
Research on Schiff base compounds often focuses on their synthesis and the structural characterization of their complexes. The synthesis and crystal structure analysis of uranium(IV) complexes with Schiff bases reveal intricate molecular architectures and potential for use in materials science and nuclear chemistry (Salmon et al., 2004). The ability to form complexes with various metals can lead to materials with novel properties for catalysis, magnetic applications, or as ligands in further chemical transformations.
Biological Studies
Schiff base compounds have shown relevance in biological contexts as well. Studies on their interactions with DNA and their antimicrobial properties offer insights into their potential pharmaceutical applications. For example, the binding of Schiff base compounds to calf thymus DNA and their DNA cleavage activity suggest their use in studying nucleic acid interactions and as leads in the development of therapeutic agents (Inba et al., 2013).
Environmental and Analytical Applications
The electrochemical reduction of environmental pollutants, such as methoxychlor, using Schiff base metal complexes as catalysts, underscores the utility of these compounds in environmental remediation and analytical chemistry. Research demonstrating the catalytic reduction of pollutants highlights the potential for Schiff base compounds in developing more efficient and selective methods for detoxifying environmental contaminants (McGuire et al., 2016).
Propiedades
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3O3/c1-29-7-6-24-10-13(18(27)25-16-4-2-11(20)8-14(16)22)19(28)26-17-5-3-12(21)9-15(17)23/h2-5,8-10,24H,6-7H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTSPVCHGSQMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2963496.png)
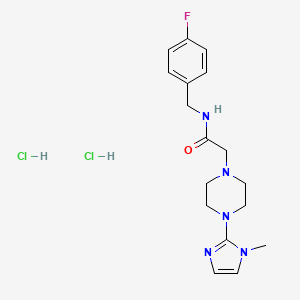

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)
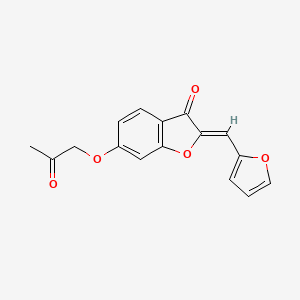
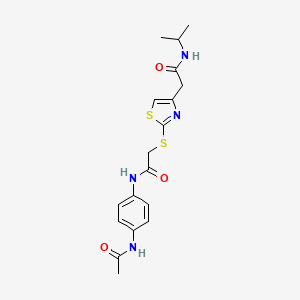

![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)
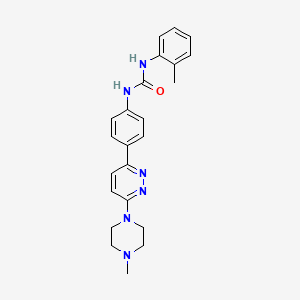
![5-Ethyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2963510.png)


